4-Pentyn-1-ol

Description

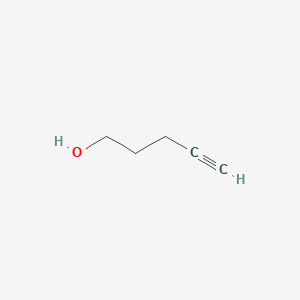

Structure

3D Structure

Propriétés

IUPAC Name |

pent-4-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-3-4-5-6/h1,6H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWVOXFUXPYTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202175 | |

| Record name | Pent-4-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5390-04-5 | |

| Record name | 4-Pentyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5390-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pent-4-yn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005390045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5390-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pent-4-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-4-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pent-4-yn-1-ol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PDG6ME2TL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Pentyn-1-ol: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Pentyn-1-ol is a bifunctional organic compound featuring both a terminal alkyne and a primary alcohol functional group.[1] This unique structure makes it a versatile building block in organic synthesis, particularly in the construction of more complex molecules for medicinal chemistry and materials science.[1][2] This document provides a comprehensive overview of the chemical and physical properties of this compound, its characteristic reactivity, and detailed experimental protocols for key transformations.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2] It is characterized by the molecular formula C₅H₈O.[1] The presence of the polar hydroxyl group allows it to be miscible with water and soluble in common organic solvents.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | Pent-4-yn-1-ol | [4] |

| Synonyms | (3-Hydroxypropyl)acetylene, 1-Hydroxy-4-pentyne, 5-Hydroxy-1-pentyne | [1][5] |

| CAS Number | 5390-04-5 | |

| Molecular Formula | C₅H₈O | [1] |

| Molecular Weight | 84.12 g/mol | [4] |

| Appearance | Transparent to pale yellow liquid | [2] |

| Boiling Point | 154-155 °C (at 760 mmHg) | [3] |

| 70-71 °C (at 29 mmHg) | [6] | |

| Density | 0.904 g/mL (at 25 °C) | [3] |

| Refractive Index (n20/D) | 1.445 | |

| Flash Point | 62 °C (143.6 °F) - closed cup | [7] |

| Solubility | Soluble in water and common organic solvents | [2] |

Reactivity and Key Synthetic Transformations

The reactivity of this compound is dictated by its two functional groups: the terminal alkyne and the primary hydroxyl group.[2] These groups can react independently or in concert, providing a wide array of synthetic possibilities.

Reactions of the Terminal Alkyne

The terminal alkyne is characterized by an acidic proton and a carbon-carbon triple bond, making it susceptible to deprotonation and addition reactions.

-

Deprotonation and Alkylation: The terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide (NaNH₂), to form a potent nucleophile known as an acetylide anion.[8][9] This anion can then participate in Sₙ2 reactions with primary alkyl halides to form new carbon-carbon bonds, extending the carbon chain.[9]

-

Hydration: Similar to other alkynes, this compound can undergo hydration. Acid-catalyzed hydration in the presence of mercuric sulfate typically yields a methyl ketone via an unstable enol intermediate (Markovnikov addition).[9] Alternatively, hydroboration-oxidation provides the corresponding aldehyde (anti-Markovnikov addition), also through an enol intermediate.[8][9]

-

Hydrogenation: The triple bond can be reduced. Catalytic hydrogenation using catalysts like platinum or palladium on carbon will fully reduce the alkyne to an alkane (pentan-1-ol).[10] Partial reduction to the corresponding alkene (4-penten-1-ol) can be achieved using specific catalysts, such as Lindlar's catalyst for cis-alkene formation.

-

Coupling Reactions: As a terminal alkyne, this compound is an excellent substrate for various coupling reactions. For instance, it can participate in Sonogashira coupling with aryl or vinyl halides in the presence of palladium and copper catalysts to form substituted alkynes.[2]

Reactions of the Primary Alcohol

The primary hydroxyl group undergoes reactions typical of alcohols.

-

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC). Stronger oxidizing agents, such as potassium permanganate or chromic acid, will oxidize it further to a carboxylic acid (4-pentynoic acid).

-

Etherification and Esterification: The hydroxyl group can be converted into an ether, for example, through the Williamson ether synthesis. It can also be readily esterified by reacting with acyl chlorides or carboxylic acids under acidic conditions.

Reactions Involving Both Functional Groups

-

Cycloisomerization: this compound can undergo cycloisomerization reactions, often promoted by transition metal catalysts. For example, tungsten carbonyl complexes can promote its conversion to cyclic ethers.[11]

The diverse reactivity of this compound is summarized in the following reaction diagram.

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific outcomes. The following sections provide protocols for the synthesis of this compound and a representative subsequent reaction.

Synthesis of this compound from Tetrahydrofurfuryl Chloride

This procedure describes the synthesis of this compound via the elimination reaction of tetrahydrofurfuryl chloride using sodium amide in liquid ammonia.[6]

Materials and Equipment:

-

3-L three-necked round-bottomed flask

-

Cold-finger condenser (Dry Ice)

-

Soda-lime tower and gas-absorption trap

-

Mercury-sealed stirrer

-

Inlet tube and 250-mL dropping funnel

-

Anhydrous liquid ammonia (1 L)

-

Hydrated ferric nitrate (1 g)

-

Clean, freshly cut sodium (80.5 g, 3.5 g atoms)

-

Tetrahydrofurfuryl chloride (120.5 g, 1 mole)

-

Solid ammonium chloride (177 g, 3.3 moles)

-

Ether

-

Fractional distillation apparatus

Procedure:

-

Preparation of Sodium Amide: A solution of sodium amide in liquid ammonia is prepared in the 3-L flask. To 1 L of anhydrous liquid ammonia, add 1 g of hydrated ferric nitrate, followed by 80.5 g of sodium. The mixture is stirred until the sodium is completely converted to sodium amide (indicated by a color change).[6]

-

Reaction: The inlet tube is replaced with a dropping funnel containing 120.5 g of tetrahydrofurfuryl chloride. The chloride is added to the sodium amide suspension over 25-30 minutes.[6]

-

Stirring: The reaction mixture is stirred for an additional hour after the addition is complete.[6]

-

Quenching: 177 g of solid ammonium chloride is added in portions at a rate that controls the exothermic reaction. The flask is then left in a fume hood overnight to allow the ammonia to evaporate.[6]

-

Extraction: The solid residue is thoroughly extracted with ten 250-mL portions of ether.[6]

-

Purification: The combined ether extracts are distilled to remove the solvent. The remaining residue is then purified by fractional distillation. The product, this compound, is collected at 70–71 °C / 29 mm Hg. The expected yield is 63–71 g (75–85%).[6]

The workflow for this synthesis is illustrated in the diagram below.

Mitsunobu-type Reaction of this compound

This protocol describes a procedure where this compound is used as a substrate in a reaction with N-hydroxyphthalimide and triphenylphosphine.[2]

Materials and Equipment:

-

Vacuum-dried Schlenk flask

-

Syringe

-

Argon atmosphere

-

N-hydroxyphthalimide (1.3 equivalents)

-

Triphenylphosphine (1.5 equivalents)

-

Dry tetrahydrofuran (THF, 0.25 M)

-

This compound (1.0 equivalent)

-

Diisopropyl azodicarboxylate (DIAD, 1.5 equivalents) in THF

Procedure:

-

Setup: Add N-hydroxyphthalimide (1.3 eq.) and triphenylphosphine (1.5 eq.) to a vacuum-dried Schlenk flask.[2]

-

Dissolution: Dissolve the solids in dry THF (to a final concentration of 0.25 M) under an argon atmosphere.[2]

-

Substrate Addition: Add this compound (1.0 eq.) to the reaction mixture using a syringe.[2]

-

Cooling: Cool the resulting mixture to 0 °C in an ice bath.[2]

-

Reagent Addition: Add a THF solution of diisopropyl azodicarboxylate (1.5 eq.) dropwise over a period of at least 30 minutes, maintaining the temperature at 0 °C.[2]

-

Workup: (Note: The source does not detail the workup procedure, which would typically involve quenching the reaction, extraction, and purification by chromatography.)

Applications in Synthesis

This compound is a valuable intermediate in organic and medicinal chemistry.[2]

-

It serves as a key raw material for the synthesis of cannabinoid CB1 receptor agonists, such as (+)-Serinolamide A.[2][3][12]

-

It is used as an initiator in ring-opening polymerization reactions.[2][3]

-

Its bifunctional nature allows for its incorporation into complex molecular architectures, making it useful in the synthesis of antimicrobial marine metabolites like ieodomycin A and B.[3][11]

Safety Information

This compound is classified as a combustible liquid and requires careful handling.[7]

-

Hazards: It causes skin and serious eye irritation and may cause respiratory irritation.[4][7]

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask if necessary.[7] Handle in a well-ventilated area and keep away from open flames and hot surfaces.[7]

-

Fire Fighting: Use water spray, carbon dioxide, dry chemical, or chemical foam to extinguish fires.[7]

-

Storage: Store in a suitable, closed container.[7] The storage class code is 10 for combustible liquids.

References

- 1. CAS 5390-04-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 5390-04-5 [chemicalbook.com]

- 4. This compound | C5H8O | CID 79346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. fishersci.com [fishersci.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Alkyne Reactivity [www2.chemistry.msu.edu]

- 10. Alkyne Functional Group & Reactions | Overview & Examples - Lesson | Study.com [study.com]

- 11. 4-戊炔-1-醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

Spectroscopic Analysis of 4-Pentyn-1-ol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-Pentyn-1-ol, tailored for researchers, scientists, and professionals in drug development. It includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring this information.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.72 | t | 2H | -CH₂OH |

| 2.27 | dt | 2H | -C≡C-CH₂- |

| 1.98 | t | 1H | -C≡CH |

| 1.74 | p | 2H | -CH₂-CH₂OH |

| 1.59 | s | 1H | -OH |

Data acquired in CDCl₃ at 400 MHz.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 83.8 | -C ≡CH |

| 68.4 | -C≡C H |

| 61.3 | -C H₂OH |

| 31.3 | -C H₂-CH₂OH |

| 14.8 | -C≡C-C H₂- |

Data acquired in CDCl₃.[2][3][4]

IR spectroscopy is used to identify functional groups within a molecule. The characteristic absorption bands for this compound are presented below.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300 (strong, sharp) | ≡C-H stretch |

| 3350 (broad) | O-H stretch |

| 2940 (medium) | C-H stretch (sp³) |

| 2120 (weak) | C≡C stretch |

| 1050 (strong) | C-O stretch |

Data acquired as a liquid film.[2]

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 84 | [M]⁺ Molecular ion |

| 55 | [M - CHO]⁺ |

| 41 | [C₃H₅]⁺ |

| 31 | [CH₂OH]⁺ |

Data obtained via electron ionization (EI).[5][6] The molecular weight of this compound is 84.12 g/mol .[7]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

-

Sample Preparation : A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[8] The solution is then filtered through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[8]

-

Instrument : A 400 MHz NMR spectrometer is typically used for ¹H and ¹³C NMR analysis.[1][2]

-

Data Acquisition : For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed. Phase and baseline corrections are applied to the spectrum. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Sample Preparation : For a liquid sample like this compound, the neat liquid technique is commonly employed. A single drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.[9]

-

Instrument : A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition : A background spectrum of the clean salt plates is collected first.[10] The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the interferogram, which is then Fourier transformed to produce the final spectrum. Data is typically collected over a range of 4000-400 cm⁻¹.

-

Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.[9]

-

Sample Preparation : The sample is diluted to a concentration of approximately 1 mg/mL in a volatile organic solvent such as methanol or acetonitrile.[11] A small aliquot of this solution is then further diluted to the appropriate concentration for introduction into the mass spectrometer.[11]

-

Instrument : A mass spectrometer equipped with an electron ionization (EI) source is used.

-

Ionization : In the EI source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis : The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound(5390-04-5) 1H NMR [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound(5390-04-5) 13C NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound(5390-04-5) MS [m.chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | C5H8O | CID 79346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. research.reading.ac.uk [research.reading.ac.uk]

- 9. mmrc.caltech.edu [mmrc.caltech.edu]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Solubility of 4-Pentyn-1-ol

Introduction

4-Pentyn-1-ol (CAS No. 5390-04-5) is a versatile bifunctional molecule featuring both a terminal alkyne and a primary alcohol functional group.[1][2] This structure makes it a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and materials.[3] A thorough understanding of its solubility in various media is critical for its application in reaction chemistry, purification processes, and formulation development. This guide provides a detailed overview of the solubility of this compound in water and common organic solvents, outlines experimental protocols for solubility determination, and illustrates the underlying principles governing its solubility profile.

Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure: a five-carbon chain that imparts non-polar character, and a terminal hydroxyl (-OH) group that is polar and capable of hydrogen bonding. This amphiphilic nature allows it to dissolve in a range of solvents.

Data Presentation

While precise quantitative solubility data for this compound is not widely published, its qualitative solubility in several common solvents has been reported. The following table summarizes the available information.

| Solvent | Molecular Formula | Type | Reported Solubility of this compound | Citation(s) |

| Water | H₂O | Polar Protic | Miscible | [4][5][6] |

| Methanol | CH₃OH | Polar Protic | Soluble | [6] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | [3] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | [6] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | [3] |

Note: One source describes this compound as sparingly soluble in water, which contrasts with more frequent reports of it being miscible.[3] The high solubility is attributed to the polar hydroxyl group's ability to form strong hydrogen bonds with water molecules. As a five-carbon alcohol, it sits near the borderline of miscibility for straight-chain alcohols, where shorter chains are fully miscible and longer chains are increasingly insoluble.

Logical Relationship: Molecular Structure and Solubility

The solubility behavior of this compound is a direct consequence of the "like dissolves like" principle. Its dual functionality allows for interactions with both polar and non-polar solvents.

Caption: Structure-Solubility relationship for this compound.

Experimental Protocols

While specific published methods for this compound are not available, the following general protocol for determining the solubility of a liquid alcohol in various solvents is standard in research settings.

Objective: To qualitatively and semi-quantitatively determine the solubility of this compound in a given solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solute)

-

Solvent of interest (e.g., deionized water, ethanol, hexane)

-

Calibrated glass vials or test tubes

-

Micropipettes or graduated pipettes

-

Vortex mixer

-

Temperature-controlled water bath or chamber

Methodology: Visual Miscibility Titration

-

Preparation: Ensure all glassware is clean and dry to prevent contamination. Maintain a constant temperature throughout the experiment, typically 25 °C, using a water bath.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the solvent to a glass vial.

-

Solute Titration: Add a small, known volume of this compound (e.g., 10 µL) to the solvent.

-

Mixing: Securely cap the vial and mix thoroughly for 30-60 seconds using a vortex mixer to ensure the system reaches equilibrium.

-

Observation: Allow the mixture to stand for 1-2 minutes. Visually inspect the sample against a well-lit background for any signs of immiscibility, such as:

-

Clarity: A single, clear, homogeneous phase indicates complete dissolution.

-

Turbidity/Cloudiness: A cloudy or opaque appearance suggests the formation of a fine emulsion or suspension, indicating partial or low solubility.

-

Phase Separation: The formation of distinct layers indicates that the two liquids are immiscible or that the solubility limit has been significantly exceeded.

-

-

Incremental Addition: Continue adding aliquots of this compound, vortexing, and observing after each addition.

-

Classification:

-

Miscible: If a single homogeneous phase persists after adding a large volume of solute (e.g., until the solution is 50% solute by volume), the liquids are considered miscible.

-

Soluble (or Partially Soluble): If the solution becomes turbid or separates after a certain amount of solute is added, the solubility can be semi-quantitatively expressed as the volume of solute per volume of solvent (e.g., >100 µL but <500 µL in 1.0 mL of solvent).

-

Insoluble: If even the first small addition (e.g., 10 µL) results in persistent turbidity or phase separation, the compound is considered insoluble or very sparingly soluble.

-

Experimental Workflow Diagram

The logical steps for determining solubility can be visualized as follows.

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Physical Properties of 4-Pentyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-Pentyn-1-ol, a versatile building block in organic synthesis. The document outlines its boiling point and density, supported by detailed experimental methodologies for their determination. Furthermore, a logical workflow for a significant reaction involving this compound is visualized to aid in understanding its chemical applications.

Core Physical Properties

This compound is a clear, colorless to yellow liquid that is miscible with water.[1][2][3] Its primary physical characteristics are crucial for handling, reaction setup, and purification processes in a laboratory setting.

The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison. These values are consistently reported across various chemical suppliers and databases.

| Physical Property | Value | Notes |

| Boiling Point | 154-155 °C | At standard atmospheric pressure. |

| 70-71 °C | At a reduced pressure of 29 mmHg. | |

| Density | 0.904 g/mL | At 25 °C. |

| Refractive Index | 1.445 | At 20 °C. |

| Molecular Weight | 84.12 g/mol | |

| Flash Point | 62 °C (143.6 °F) | Closed cup method. |

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for the determination of the boiling point and density of a liquid organic compound such as this compound.

This method is suitable for small quantities of a liquid and is a common technique in organic chemistry labs.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. At this temperature, a continuous stream of bubbles will emerge from a capillary tube submerged in the liquid.

Apparatus:

-

Thiele tube or a small beaker with mineral oil (heating bath)

-

Thermometer

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube, sealed at one end

-

Heat source (e.g., Bunsen burner or hot plate)

-

Stand and clamps

Procedure:

-

A small amount (a few milliliters) of this compound is placed into the small test tube.

-

The capillary tube is placed inside the test tube with the open end submerged in the liquid and the sealed end above the surface.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in the heating bath (Thiele tube or oil bath).

-

The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will be observed from the capillary tube's opening.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

This protocol outlines a straightforward method for determining the density of a liquid using basic laboratory equipment.

Principle: Density is the ratio of the mass of a substance to its volume ((\rho = m/V)).

Apparatus:

-

Analytical balance (accurate to at least 0.001 g)

-

Graduated cylinder or a more precise volumetric flask/pycnometer

-

Thermometer

Procedure:

-

The mass of a clean, dry graduated cylinder (or pycnometer) is measured using the analytical balance.

-

A specific volume of this compound (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The combined mass of the graduated cylinder and the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid by the measured volume.

-

For improved accuracy, the procedure can be repeated multiple times, and the average density can be calculated.

Chemical Workflow Visualization

This compound is a precursor in various significant chemical transformations. One such reaction is its cycloisomerization, which can be promoted by a tungsten catalyst. The mechanism of this reaction has been a subject of theoretical and experimental studies.

The following diagram illustrates a simplified logical workflow for the tungsten pentacarbonyl [(THF)W(CO)₅]-promoted cycloisomerization of this compound. This reaction can lead to different cyclic products through endo or exo cyclization pathways. The solvent (THF) can play a crucial role in determining the favored pathway.

Caption: Logical workflow of the tungsten-catalyzed cycloisomerization of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scribd.com [scribd.com]

- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. cdn.juniata.edu [cdn.juniata.edu]

A Technical Guide to the Commercial Availability and Purity of 4-Pentyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentyn-1-ol (CAS No. 5390-04-5) is a versatile bifunctional molecule featuring a terminal alkyne and a primary alcohol. This unique structure makes it a valuable building block in a wide array of synthetic applications, including the introduction of an alkynyl handle for click chemistry, the synthesis of complex natural products, and the development of novel pharmaceutical agents.[1] Its utility in drug discovery and development necessitates a thorough understanding of its commercial availability, purity profiles, and the analytical methods required to ensure its quality. This guide provides an in-depth overview of these critical aspects for researchers and drug development professionals.

Commercial Availability and Purity

This compound is readily available from a multitude of chemical suppliers. The purity of commercially available this compound typically ranges from 95% to over 98%, with gas chromatography (GC) being the most common method for purity assessment cited by vendors. The material is generally supplied as a colorless to light yellow liquid.

Below is a summary of representative commercial sources for this compound, highlighting typical purities and available quantities. It is important to note that catalog numbers, prices, and stock availability are subject to change and should be verified on the respective supplier's website.

| Supplier | Stated Purity | Analysis Method | Available Quantities |

| Sigma-Aldrich (Merck) | 97% | GC | 5 g, 25 g |

| Thermo Scientific (Alfa Aesar) | 95% | Not Specified | 5 g, 25 g, 100 g |

| TCI Chemicals | >96.0% | GC | 5 g, 25 g |

| Chem-Impex International | ≥ 98% | GC | 5 g, 25 g, 100 g, 250 g |

| Santa Cruz Biotechnology | Not Specified | Not Specified | Inquire |

| Apollo Scientific | Not Specified | Not Specified | 5 g, 25 g, 100 g |

| BLD Pharm | Not Specified | Not Specified | Inquire |

| Parchem | Not Specified | Not Specified | Inquire |

| Simson Pharma | Not Specified | Certificate of Analysis Provided | Inquire |

| Pharmaffiliates | Not Specified | Not Specified | Inquire |

Procurement and Quality Assessment Workflow

A systematic approach to procuring and verifying the quality of this compound is crucial for ensuring the reliability and reproducibility of experimental results. The following diagram outlines a recommended workflow.

Experimental Protocols for Quality Assessment

To ensure the material meets the standards required for drug development and other sensitive applications, independent verification of purity and identity is recommended. Below are detailed methodologies for key analytical techniques.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a proton (¹H) NMR spectrum.

-

Typical chemical shifts (δ) are observed at approximately:

-

1.70 ppm (quintet, 2H, -CH₂-CH₂ -CH₂OH)

-

1.95 ppm (triplet, 1H, HC ≡C-)

-

2.25 ppm (td, 2H, ≡C-CH₂ -CH₂)

-

3.70 ppm (triplet, 2H, -CH₂ -OH)

-

A broad singlet for the hydroxyl proton (-OH) will also be present, with its chemical shift being concentration-dependent.

-

-

-

¹³C NMR Acquisition:

-

Acquire a carbon-13 (¹³C) NMR spectrum.

-

Typical chemical shifts (δ) are observed at approximately:

-

15.0 ppm (C H₂-CH₂OH)

-

31.0 ppm (≡C-C H₂)

-

61.0 ppm (-C H₂OH)

-

68.0 ppm (H C≡C-)

-

84.0 ppm (HC≡C -)

-

-

-

Data Analysis: Compare the observed chemical shifts, multiplicities, and integrations with reference spectra to confirm the identity of this compound.

Purity Determination by Gas Chromatography (GC)

Objective: To determine the purity of this compound and identify any volatile impurities.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1% v/v) in a suitable solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for purity assessment. For impurity identification, a GC coupled with a Mass Spectrometer (GC-MS) is recommended.

-

GC Conditions (Example):

-

Column: A polar capillary column (e.g., DB-WAX or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature (FID): 275 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 3 minutes.

-

Ramp: 15 °C/min to 250 °C.

-

Final hold: 5 minutes.

-

-

Injection Volume: 1 µL.

-

-

Data Analysis:

-

Calculate the area percent of the this compound peak relative to the total area of all peaks in the chromatogram. This provides an estimation of the purity.

-

For GC-MS, compare the mass spectra of any impurity peaks with spectral libraries (e.g., NIST) to tentatively identify them.

-

Potential Impurities and Purification

The most common synthetic route to this compound involves the reaction of tetrahydrofurfuryl chloride with sodium amide in liquid ammonia.[2] Based on this and other potential synthetic pathways, possible impurities may include:

-

Starting Materials: Unreacted tetrahydrofurfuryl chloride or 4-penten-1-ol if an alternative synthesis is used.

-

Solvents: Residual solvents from the synthesis and workup, such as ether or tetrahydrofuran.

-

Byproducts: Isomeric impurities or products of side reactions.

For applications requiring higher purity than commercially available, fractional distillation under reduced pressure is an effective purification method.[2]

Experimental Protocol for Purification by Fractional Distillation:

-

Apparatus: Assemble a fractional distillation apparatus with a short Vigreux or packed column, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

Charge the distillation flask with the impure this compound.

-

Apply a vacuum to the system.

-

Gently heat the distillation flask.

-

Collect and discard any initial low-boiling fractions, which may contain residual solvents.

-

Collect the main fraction at the appropriate boiling point for the applied pressure (e.g., 70-71 °C at 29 mmHg).[2]

-

Monitor the purity of the collected fractions by GC.

-

Combine the fractions that meet the desired purity specification.

-

Conclusion

This compound is a commercially accessible and highly valuable reagent for chemical research and drug development. While suppliers offer various purity grades, a thorough in-house quality assessment is paramount for ensuring the integrity of subsequent research. The analytical and purification protocols outlined in this guide provide a framework for researchers to confidently procure, qualify, and utilize this compound in their synthetic endeavors. By implementing a robust quality control workflow, scientists can mitigate risks associated with reagent impurities and enhance the reliability and success of their research and development programs.

References

An In-depth Technical Guide to 4-Pentyn-1-ol (CAS 5390-04-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Pentyn-1-ol (CAS 5390-04-5), a versatile bifunctional molecule. With a terminal alkyne and a primary alcohol, this compound serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry. This document details its physicochemical properties, spectroscopic data, and safety information. Furthermore, it provides in-depth experimental protocols for its synthesis and its application in the construction of complex molecules such as the β3-adrenergic agonist Vibegron and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical Information and Physical Properties

This compound is a clear, colorless to light yellow liquid.[1][2] Its bifunctional nature, containing both a terminal alkyne and a primary hydroxyl group, makes it a highly useful intermediate in a variety of chemical transformations.[3]

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| CAS Number | 5390-04-5[1] |

| Molecular Formula | C₅H₈O[1] |

| Molecular Weight | 84.12 g/mol [1] |

| IUPAC Name | Pent-4-yn-1-ol[4] |

| Synonyms | 1-Pentyn-5-ol, 5-Hydroxy-1-pentyne, (3-Hydroxypropyl)acetylene[1] |

| InChI | InChI=1S/C5H8O/c1-2-3-4-5-6/h1,6H,3-5H2[4] |

| InChIKey | CRWVOXFUXPYTRK-UHFFFAOYSA-N[4] |

| SMILES | C(#C)CCCO[5] |

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | Clear colorless to yellow liquid | [1][2] |

| Boiling Point | 154-155 °C | [6] |

| Density | 0.904 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.445 | [6] |

| Flash Point | 62 °C (143.6 °F) - closed cup | [7] |

| Melting Point | -24.1 °C (estimate) | [1] |

| Solubility | Soluble in organic solvents. | [3] |

Table 3: Spectroscopic Data

| Spectroscopy | Data Summary | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | Spectral data available. | [1] |

| ¹³C NMR (CDCl₃) | Spectral data available. | [1][8] |

| Infrared (IR) | IR spectrum available (liquid film). | [1][9] |

| Mass Spectrometry (MS) | Mass spectrum available (electron ionization). | [1][10] |

| Raman Spectroscopy | Raman spectrum available. | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and well-documented method involves the reaction of tetrahydrofurfuryl chloride with sodium amide in liquid ammonia.[11]

Experimental Protocol: Synthesis from Tetrahydrofurfuryl Chloride[11]

Materials:

-

Anhydrous liquid ammonia

-

Hydrated ferric nitrate

-

Sodium metal

-

Tetrahydrofurfuryl chloride

-

Solid ammonium chloride

-

Diethyl ether

Procedure:

-

In a 3-liter three-necked round-bottom flask equipped with a stirrer, condenser, and gas inlet, prepare a solution of sodium amide in approximately 1 liter of liquid ammonia.

-

To this solution, add a catalytic amount of hydrated ferric nitrate, followed by the portion-wise addition of 80.5 g (3.5 gram atoms) of clean, freshly cut sodium. Stir the mixture until the sodium is completely converted to sodium amide.

-

Add 120.5 g (1 mole) of tetrahydrofurfuryl chloride dropwise over 25-30 minutes.

-

Stir the reaction mixture for an additional hour.

-

Carefully add 177 g (3.3 moles) of solid ammonium chloride in portions to quench the reaction.

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

Extract the remaining residue with ten 250-mL portions of diethyl ether.

-

Distill the combined ether extracts to remove the solvent.

-

Fractionally distill the residue under reduced pressure to yield this compound. The product is collected at 70-71 °C / 29 mm Hg.

Yield: 63–71 g (75–85%)

Caption: Synthetic workflow for this compound.

Applications in Pharmaceutical Development

The unique structure of this compound makes it a valuable precursor in the synthesis of complex pharmaceutical agents.

Intermediate in the Synthesis of Vibegron

Vibegron is a selective β3-adrenergic receptor agonist for the treatment of overactive bladder.[9] this compound serves as a key starting material in a patented synthetic route to a crucial intermediate of Vibegron.[12]

This process involves a TEMPO-catalyzed oxidation of this compound followed by a Strecker reaction.

Materials:

-

This compound

-

Acetonitrile

-

Water

-

Acetic acid

-

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

-

Iodobenzene diacetate

Procedure:

-

To a 250 mL 3-neck round-bottom flask, charge 10 g (0.119 mol) of this compound, 100 mL of acetonitrile, 0.5 mL of water, 1.0 mL of acetic acid, and 0.92 g (5.8 mmol) of TEMPO.

-

Add 39.4 g (0.124 mol) of iodobenzene diacetate in portions over 2.5 hours, maintaining the internal temperature at 20-25°C using a cold water bath.

-

Age the reaction for 3.5 hours at room temperature.

-

The resulting solution containing the aldehyde intermediate is used directly in the subsequent Strecker reaction without isolation.

References

- 1. Page loading... [guidechem.com]

- 2. This compound, 95% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound | 5390-04-5 [chemicalbook.com]

- 4. This compound | C5H8O | CID 79346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rdchemicals.com [rdchemicals.com]

- 6. 4-ペンチン-1-オール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound(5390-04-5) 13C NMR [m.chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. WO2014150639A1 - Process for preparing beta 3 agonists and intermediates - Google Patents [patents.google.com]

4-Pentyn-1-ol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for 4-Pentyn-1-ol (CAS: 5390-04-5), an alkyne alcohol utilized as a chemical intermediate and initiator in various organic synthesis applications.[1][2][3] Its utility is noted in the synthesis of cannabinoid CB1 receptor agonists and in ring-opening polymerization reactions.[2][3][4]

Physicochemical Data

The molecular formula and weight of this compound are fundamental parameters for stoichiometric calculations in reaction planning. These values are derived from its chemical structure based on IUPAC atomic weights.[5]

| Parameter | Value | Source |

| Molecular Formula | C5H8O | [4][5][6] |

| Molecular Weight | 84.12 g/mol | [4][6][7][8] |

Experimental Protocols

The molecular weight listed is a computed property based on the compound's molecular formula (C5H8O) and the standard atomic weights of its constituent elements (Carbon, Hydrogen, and Oxygen).[5][6] This is a standard calculated value and not determined via a specific experimental protocol for this guide.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical's name to its calculated molecular weight.

Caption: Logical workflow from chemical identity to molecular weight.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 5390-04-5 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. This compound (CAS 5390-04-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | C5H8O | CID 79346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. udchem.com [udchem.com]

- 8. 4-戊炔-1-醇 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Safe Handling of 4-Pentyn-1-ol for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for 4-Pentyn-1-ol (CAS No. 5390-04-5), a versatile alkyne alcohol utilized in various research and drug development applications. This document is intended for laboratory personnel, including researchers, scientists, and professionals in the pharmaceutical and chemical industries. It consolidates critical safety information, physical and chemical properties, handling procedures, and emergency protocols. Detailed experimental methodologies for safe use, storage, and disposal are presented, supplemented by clear data tables and workflow diagrams to ensure clarity and adherence to best safety practices.

Introduction

This compound is a valuable chemical intermediate, notable for its terminal alkyne and primary alcohol functional groups.[1][2][3] This bifunctionality allows for its participation in a wide array of chemical transformations, including ring-opening polymerization, cycloisomerization, and as a precursor in the synthesis of complex organic molecules such as the cannabinoid CB1 receptor agonist, (+)-Serinolamide A.[2] Given its reactivity and potential hazards, a thorough understanding of its safety profile and proper handling procedures is paramount for all laboratory personnel. This guide aims to provide a detailed resource to mitigate risks and ensure the safe and effective use of this compound in a research and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[4] It is a combustible liquid and can cause skin and serious eye irritation.[4][5][6] Inhalation, ingestion, or skin contact may be harmful.[4] It may also cause respiratory irritation.[4][6]

GHS Hazard Statements:

-

H227: Combustible liquid.[3]

GHS Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[8]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for designing experiments, understanding its behavior in different environments, and for safe handling and storage.

| Property | Value | Reference(s) |

| CAS Number | 5390-04-5 | [1][4] |

| Molecular Formula | C5H8O | [6][7] |

| Molecular Weight | 84.12 g/mol | [6][7] |

| Appearance | Clear to yellowish liquid | [1][3] |

| Boiling Point | 154-155 °C (lit.) | [1][9][10] |

| Density | 0.904 g/mL at 25 °C (lit.) | [1][9][10] |

| Flash Point | 62 °C (143.6 °F) - closed cup | |

| Solubility | Miscible with water and soluble in common organic solvents like methanol and chloroform. | [1][10] |

| Refractive Index (n20/D) | 1.445 (lit.) | [9][10] |

| Storage Class Code | 10 - Combustible liquids |

Experimental Protocols: Safe Handling and Use

Adherence to strict experimental protocols is crucial when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn at all times when handling this compound.

| PPE Item | Specification |

| Eye and Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene) and a flame-retardant lab coat. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges is recommended. |

General Handling Procedures

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.[9]

-

Do not breathe vapors or mists.[9]

-

Keep away from open flames, hot surfaces, and sources of ignition.[10]

-

Use non-sparking tools and take precautionary measures against static discharge.[8]

-

Ground/bond container and receiving equipment when transferring.[8]

-

Wash hands thoroughly after handling.[4]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8]

-

Keep away from heat, sparks, and flame.[8]

-

Store in a place accessible only to authorized personnel.[9]

-

Incompatible materials include strong oxidizing agents.[8]

Reaction Quenching Protocol

The terminal alkyne in this compound can be reactive, particularly with strong bases. The following is a general protocol for quenching reactions involving this compound.

-

Cool the reaction mixture: Before quenching, cool the reaction vessel in an ice-water bath to control any exothermic processes.

-

Slow addition of quenching agent: Slowly add a suitable quenching agent. For reactions involving organometallic reagents or strong bases, a less reactive proton source like isopropanol or a saturated aqueous solution of ammonium chloride should be added dropwise with vigorous stirring.

-

Monitor the reaction: Observe for any signs of an uncontrolled reaction, such as excessive heat generation or gas evolution.

-

Complete the quench: Once the initial vigorous reaction has subsided, water can be added to fully quench the reaction.

-

Work-up: Proceed with the standard aqueous work-up procedure to extract the desired product.

Caption: A typical workflow for quenching a reaction involving this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention. |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4] Water mist may be used to cool closed containers.[4]

-

Specific Hazards: As a combustible liquid, vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8] Containers may explode when heated.[8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures (Spill Cleanup)

-

Evacuate the area: Remove all personnel from the immediate vicinity of the spill.

-

Eliminate ignition sources: Turn off all flames, and remove any sources of sparks or heat.

-

Ventilate the area: Ensure adequate ventilation.

-

Contain the spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill. Do not use combustible materials like paper towels.

-

Collect the absorbent material: Carefully collect the absorbed material into a suitable, closed container for disposal.

-

Decontaminate the area: Wash the spill area with soap and water.

-

Dispose of waste: Dispose of the contaminated absorbent material and any other waste as hazardous chemical waste in accordance with local, state, and federal regulations.[4]

Caption: A workflow for the safe cleanup of a this compound spill.

Waste Disposal

Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4] Do not dispose of this compound down the drain or into the environment.[10] All waste materials, including empty containers, should be disposed of through a licensed hazardous waste disposal company.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its potential hazards necessitate careful and informed handling. This guide provides a framework for its safe use in a laboratory setting. By adhering to the outlined procedures for personal protective equipment, handling, storage, and emergency response, researchers can minimize risks and maintain a safe working environment. It is imperative that all users of this chemical familiarize themselves with this information and the relevant Safety Data Sheets before commencing any experimental work.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | 5390-04-5 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound, 95% | Fisher Scientific [fishersci.ca]

- 6. This compound | C5H8O | CID 79346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. fishersci.com [fishersci.com]

- 9. sceti.co.jp [sceti.co.jp]

- 10. fishersci.com [fishersci.com]

Alternative synthesis routes for 4-Pentyn-1-ol

An In-depth Technical Guide to Alternative Synthesis Routes for 4-Pentyn-1-ol

Introduction

This compound is a valuable bifunctional molecule widely utilized as a building block in organic synthesis, particularly in the preparation of pharmaceuticals, natural products, and complex organic molecules.[1] Its structure incorporates both a terminal alkyne and a primary alcohol, allowing for a diverse range of chemical transformations. This guide provides a detailed overview of established and alternative synthetic routes for this compound, targeting researchers, scientists, and professionals in drug development. The following sections present detailed experimental protocols, quantitative data, and logical workflows for the key synthesis strategies.

Route 1: Ring-Opening of Tetrahydrofurfuryl Chloride with Sodium Amide

A well-established and reliable method for synthesizing this compound involves the ring-opening of tetrahydrofurfuryl chloride using a strong base, sodium amide, in liquid ammonia.[1][2] This reaction proceeds via an elimination mechanism, leading to the formation of the desired acetylenic alcohol.

References

Methodological & Application

Application Notes and Protocols for 4-Pentyn-1-ol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[1] This reaction is celebrated for its high yields, mild reaction conditions, and broad functional group tolerance, making it an invaluable tool in bioconjugation, drug discovery, and materials science.[2][3] 4-Pentyn-1-ol, a small, hydrophilic terminal alkyne, is a versatile building block for introducing an alkyne handle onto a variety of molecules. Its terminal hydroxyl group provides a convenient point of attachment for further derivatization, allowing for the synthesis of probes and linkers used in diverse applications, from metabolic labeling to the construction of complex molecular architectures.[2]

The resulting 1,4-disubstituted triazole ring formed via CuAAC is exceptionally stable under a wide range of physiological conditions, including resistance to hydrolysis, oxidation, and reduction.[3] This stability, coupled with the bioorthogonal nature of the azide and alkyne functional groups, makes CuAAC with reagents like this compound ideal for applications in complex biological systems.[4][5]

Applications of this compound in CuAAC

The unique properties of this compound make it a valuable reagent in several key research and development areas:

-

Bioconjugation: The hydroxyl group of this compound can be readily modified to attach it to proteins, peptides, nucleic acids, or other biomolecules. The incorporated alkyne then serves as a handle for conjugation with azide-modified tags, such as fluorescent dyes, biotin, or drug molecules.[5][6]

-

Metabolic Labeling: this compound can be derivatized into analogs of metabolic precursors (e.g., amino acids, sugars, or lipids). These alkyne-tagged molecules can be fed to cells and incorporated into newly synthesized biomolecules. Subsequent CuAAC with an azide-functionalized probe allows for the visualization and identification of these biomolecules.[7][8][9]

-

Drug Discovery and Development: The triazole linkage formed through CuAAC is often considered a bioisostere of the amide bond, offering improved stability.[3] this compound can be used to link different molecular fragments in the synthesis of novel drug candidates and to develop antibody-drug conjugates (ADCs).[2][6]

-

Materials Science: The robust nature of the triazole linkage is advantageous in the synthesis of polymers and other materials where durable covalent connections are required.[10]

Quantitative Data Summary

The efficiency of CuAAC reactions is influenced by several factors, including the nature of the alkyne and azide, the catalyst system, solvent, and temperature. The following tables provide a summary of representative quantitative data for CuAAC reactions involving short-chain hydroxy-functionalized alkynes, which are structurally analogous to this compound.

Table 1: CuAAC Reaction of Propargyl Alcohol with Benzyl Azide

Propargyl alcohol is a close structural analog of this compound and serves as a good model for expected reactivity.

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cu(I) (from CuSO₄/NaAsc) | Water | 30-35 | 20 | ~97 | [11] |

| Supported Cu(I) | Water | Room Temp | 20 | Quantitative | [11] |

| CuSO₄/Sodium Ascorbate | Water/t-BuOH | Room Temp | 1 | Not Specified | [12] |

Table 2: CuAAC of Terminal Alkynes with Azido-Compounds

| Alkyne | Azide | Catalyst System | Solvent | Yield (%) | Reference |

| Phenylacetylene | Benzyl Azide | PEG-tris-trz-Cu(I) | Water | 97 | [11] |

| Various Terminal Acetylenes | Ethyl 2-azidoacetate | Cu(I) | Not Specified | 50-80 | [13] |

| Propargyl Alcohol | Benzyl Azide | Raney Ni | Not Specified | Near Quantitative | [14] |

| 1-Ethynylcyclohexanol | Benzyl Azide | Alkynylcopper(I) complex | CH₂Cl₂ | 77 | [15] |

Experimental Protocols

Protocol 1: General Procedure for CuAAC of this compound with an Azide

This protocol describes a general method for the copper-catalyzed cycloaddition of this compound with a generic azide compound.

Materials:

-

This compound

-

Azide-containing compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (NaAsc)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for bioconjugation)

-

Solvent (e.g., Water, t-BuOH/H₂O mixture, DMF)

-

Nitrogen or Argon gas (for deoxygenation)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

-

Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.

-

(Optional) Prepare a 50 mM stock solution of THPTA in deionized water.

-

-

Reaction Setup:

-

In a reaction vial, dissolve the azide-containing compound (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent.

-

Deoxygenate the solution by bubbling with nitrogen or argon gas for 15-20 minutes.

-

-

Catalyst Addition:

-

If using a ligand, add THPTA to the reaction mixture (final concentration typically 1-5 mM).

-

Add the CuSO₄ stock solution to the reaction mixture (final concentration typically 0.1-1 mM).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (final concentration typically 5-10 mM).

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Protocol 2: Metabolic Labeling of Nascent Proteins with an Alkyne Analog and Detection via CuAAC

This protocol outlines a general workflow for labeling newly synthesized proteins in cell culture using an alkyne-containing amino acid analog, followed by fluorescent detection using CuAAC.[7][16][17]

Materials:

-

Mammalian cells in culture

-

Methionine-free cell culture medium

-

Alkyne-containing methionine analog (e.g., L-homopropargylglycine, HPG)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Click-iT® Cell Reaction Buffer Kit (or individual components: CuSO₄, fluorescent azide, reaction buffer)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Replace the normal growth medium with methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine pools.

-

Add the alkyne-containing amino acid analog (e.g., HPG) to the medium at a final concentration of 25-50 µM.

-

Incubate the cells for the desired labeling period (e.g., 1-4 hours).

-

-

Cell Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Click Reaction:

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, containing the copper catalyst, a fluorescent azide, and the reaction buffer.

-

Add the reaction cocktail to the fixed and permeabilized cells.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

-

Visualizations

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 10. Click chemistry - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for 4-Pentyn-1-ol Functionalization of Surfaces

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the functionalization of surfaces with 4-pentyn-1-ol, creating a versatile platform for the subsequent immobilization of biomolecules via "click" chemistry. This technique is particularly relevant for applications in drug development, including high-throughput screening, cell adhesion studies, and the development of bioactive implants.

Introduction

The ability to control the surface chemistry of materials is crucial for a wide range of biomedical applications. This compound is a valuable bifunctional molecule that allows for the introduction of a terminal alkyne group onto a surface. This alkyne serves as a handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, enabling the covalent attachment of a diverse array of azide-modified molecules, such as peptides, proteins, and small molecule drugs. The hydroxyl group of this compound provides a convenient attachment point to surfaces, particularly hydroxyl-bearing substrates like glass or silicon, through the use of isocyanate-terminated silane coupling agents.

Data Presentation

Successful functionalization of surfaces with this compound can be verified and quantified using various surface analysis techniques. The following table summarizes typical quantitative data obtained from such analyses.

| Parameter | Substrate | Before Functionalization | After this compound Functionalization | After Click Chemistry with Azide-Molecule |

| Water Contact Angle (θ) | Glass | < 20° | 70° - 80° | Varies depending on the hydrophilicity of the attached molecule. |

| X-ray Photoelectron Spectroscopy (XPS) Atomic % | Silicon Wafer | Si, O | Si, O, C, N | Si, O, C, N (increased N 1s signal) |

Experimental Protocols

Protocol 1: Surface Functionalization with this compound via Isocyanate-Terminated Silane

This protocol describes the covalent attachment of this compound to a glass or silicon surface using 3-(triethoxysilyl)propyl isocyanate.

Materials:

-

Glass slides or silicon wafers

-

This compound

-

3-(Triethoxysilyl)propyl isocyanate (TESPIC)

-

Anhydrous toluene

-

Acetone, ethanol (ACS grade)

-

Deionized (DI) water

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (EXTREME CAUTION: Highly corrosive and reactive)

-

Nitrogen gas

-

Oven

Procedure:

-

Substrate Cleaning and Activation:

-

Thoroughly clean the glass or silicon substrates by sonicating in acetone, followed by ethanol, and then DI water for 15 minutes each.

-

Dry the substrates under a stream of nitrogen.

-

Activate the surface to generate hydroxyl groups by immersing the substrates in freshly prepared Piranha solution for 30 minutes in a fume hood.

-

Carefully remove the substrates and rinse extensively with DI water.

-

Dry the substrates under a stream of nitrogen and then in an oven at 110°C for 1 hour.

-

-

Silanization with TESPIC:

-

In a nitrogen-filled glovebox, prepare a 2% (v/v) solution of TESPIC in anhydrous toluene.

-

Immerse the cleaned and activated substrates in the TESPIC solution for 4 hours at room temperature with gentle agitation.

-

-

Attachment of this compound:

-

Prepare a 5% (v/v) solution of this compound in anhydrous toluene.

-

Remove the substrates from the TESPIC solution and rinse thoroughly with anhydrous toluene to remove excess silane.

-

Immediately immerse the TESPIC-functionalized substrates into the this compound solution.

-

Allow the reaction to proceed for 12-16 hours at room temperature under a nitrogen atmosphere.

-

-

Washing and Curing:

-

Remove the substrates from the this compound solution and rinse sequentially with toluene, ethanol, and DI water.

-

Dry the functionalized substrates under a stream of nitrogen.

-

Cure the surface by baking in an oven at 110°C for 1 hour.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on this compound Functionalized Surfaces

This protocol details the immobilization of an azide-containing molecule onto the alkyne-functionalized surface.

Materials:

-

This compound functionalized substrate

-

Azide-modified molecule of interest (e.g., peptide, protein, drug)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I))

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized (DI) water

Procedure:

-

Prepare Reagent Solutions:

-

Dissolve the azide-modified molecule in PBS to the desired concentration.

-

Prepare a 100 mM stock solution of CuSO₄ in DI water.

-

Prepare a 500 mM stock solution of sodium ascorbate in DI water (prepare fresh).

-

If using, prepare a 50 mM stock solution of THPTA in DI water.

-

-

Click Reaction:

-

Place the this compound functionalized substrate in a suitable reaction vessel.

-

Add the solution of the azide-modified molecule to cover the surface.

-

Add CuSO₄ solution to a final concentration of 1 mM.

-

If using, add THPTA to a final concentration of 5 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

Gently agitate the reaction mixture at room temperature for 1-4 hours, protected from light.

-

-

Washing:

-

Remove the substrate from the reaction solution.

-

Wash the substrate thoroughly with PBS, followed by DI water, to remove unreacted reagents and byproducts.

-

Dry the surface under a stream of nitrogen.

-

Mandatory Visualization

Caption: Experimental workflow for surface functionalization.

Caption: ERK signaling pathway activated by cell adhesion.

4-Pentyn-1-ol as a Bifunctional Linker in Bioconjugation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentyn-1-ol is a versatile bifunctional linker that is gaining prominence in the field of bioconjugation. Its simple structure, featuring a terminal alkyne and a primary hydroxyl group, offers a powerful combination of functionalities for covalently linking biomolecules to other molecules or surfaces. The terminal alkyne allows for highly specific and efficient conjugation through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, while the hydroxyl group can be readily modified to react with a variety of functional groups on proteins, surfaces, or payloads.[1][2] This dual reactivity makes this compound an attractive tool for a range of applications, including the development of antibody-drug conjugates (ADCs), protein modification and labeling, and the immobilization of biomolecules for diagnostic and research purposes.

This document provides detailed application notes and experimental protocols for the use of this compound as a bifunctional linker in bioconjugation.

Key Applications

-

Antibody-Drug Conjugates (ADCs): this compound can serve as a foundational component of the linker in ADCs. The hydroxyl group can be activated to attach to a cytotoxic payload, while the alkyne group can be used to conjugate the linker-payload moiety to an azide-modified antibody. The stability and release characteristics of the resulting conjugate are critical for therapeutic efficacy.[3][4][5]

-